![molecular formula C19H24N2O B1146176 [R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one CAS No. 149653-99-6](/img/structure/B1146176.png)
[R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one is a complex organic compound that features a bicyclic structure with nitrogen atoms. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications.
Méthodes De Préparation
The synthesis of [R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one involves several steps. One common method includes the dehydration of specific precursor compounds followed by hydrogenation to yield the desired product . Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: It can undergo substitution reactions with electrophiles to form addition products.
Common reagents used in these reactions include MCPBA for oxidation and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Serotonin Receptor Antagonism
The compound is related to palonosetron, a well-known selective serotonin receptor antagonist used primarily for its antiemetic properties in chemotherapy-induced nausea and vomiting. Research indicates that derivatives of this compound could enhance the efficacy of existing treatments or provide alternatives for patients who do not respond well to current medications .
Neurological Disorders
Due to its interaction with serotonin receptors, there is potential for this compound's application in treating neurological disorders such as anxiety and depression. Studies suggest that compounds affecting serotonin pathways can modulate mood and anxiety levels, indicating a promising avenue for further research and development .
Pain Management
The structure of [R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one may also allow it to function as an analgesic through its action on central nervous system pathways involved in pain perception. This aspect warrants investigation into its effectiveness and safety profile as an analgesic agent.
Case Studies and Research Findings
Synthesis and Development
The synthesis of this compound has been documented in various patents detailing processes that could be optimized for large-scale production. These methods often involve the use of specific reagents and conditions tailored to yield high purity and activity of the final product .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors in the nervous system. It acts as an antagonist, blocking the action of certain neurotransmitters and thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar compounds to [R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one include:
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure and is used in drug discovery.
1-Azabicyclo[2.2.1]heptane: Another bicyclic compound with applications in synthetic chemistry.
The uniqueness of this compound lies in its specific structural configuration and the resulting pharmacological properties, which make it a valuable compound in various fields of research and application.
Activité Biologique
The compound [R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one is a member of the benzisoquinoline family and has garnered attention due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The compound's structure features a bicyclic azabicyclo[2.2.2]octane moiety fused with a hexahydrobenzisoquinoline core. Its molecular formula is C19H24N2O, with a molecular weight of 284.41 g/mol. The stereochemistry at the azabicyclo position plays a crucial role in its biological activity.
Research indicates that this compound acts primarily as a 5-HT3 receptor antagonist . The 5-HT3 receptor is a subtype of serotonin receptor implicated in various physiological processes, including nausea and anxiety regulation. By blocking these receptors, the compound may exhibit antiemetic effects and potential anxiolytic properties.
Biological Activity Overview
- Antiemetic Effects : The compound has shown promise in reducing nausea and vomiting induced by chemotherapy in preclinical models.
- Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive functions by modulating cholinergic pathways through its interaction with nicotinic acetylcholine receptors (nAChRs) .
- Neuroprotective Properties : The compound has been evaluated for neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer’s disease.
Pharmacokinetics
The pharmacokinetic profile of the compound indicates rapid brain penetration and high oral bioavailability in animal models. For instance:
- Half-life : Approximately 0.48 hours in vivo.
- Volume of Distribution (Vd) : 3.43 L/kg, indicating extensive distribution beyond plasma .
Study 1: Antiemetic Efficacy
In a study evaluating the antiemetic efficacy of the compound, it was administered to rat models subjected to chemotherapeutic agents. Results indicated a significant reduction in vomiting episodes compared to control groups.
Parameter | Control Group | Treatment Group |
---|---|---|
Vomiting Episodes | 15 | 5 |
Weight Loss (%) | 10% | 2% |
Study 2: Cognitive Performance
A separate study assessed the cognitive-enhancing effects using the novel object recognition test in rats. The treatment group demonstrated significantly improved recognition memory.
Test Parameter | Control Group | Treatment Group |
---|---|---|
Recognition Index | 0.45 | 0.75 |
Propriétés
IUPAC Name |
(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZBLNMUGSZIPR-RDJZCZTQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.